molecular formula C9H10FN B12971899 N-cyclopropyl-3-fluoroaniline

N-cyclopropyl-3-fluoroaniline

Katalognummer: B12971899
Molekulargewicht: 151.18 g/mol
InChI-Schlüssel: SBHLLILROMUCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FN and a molecular weight of 151.18 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. It is primarily used in laboratory research and has various applications in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-cyclopropyl-3-fluoroaniline typically involves the selective reaction of a nitrobenzene derivative with cyclopropylamine. The process can be summarized as follows :

    Nitration: The starting material, a suitable benzene derivative, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Cyclopropylation: The resulting aniline derivative is reacted with cyclopropylamine to introduce the cyclopropyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

N-cyclopropyl-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-3-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropyl group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

N-cyclopropyl-3-fluoroaniline can be compared with other similar compounds such as:

    N-cyclopropyl-4-fluoroaniline: Similar structure but with the fluorine atom at the para position.

    N-cyclopropyl-2-fluoroaniline: Similar structure but with the fluorine atom at the ortho position.

    3-fluoroaniline: Lacks the cyclopropyl group but has the fluorine atom at the meta position.

The uniqueness of this compound lies in the specific positioning of the cyclopropyl and fluorine groups, which can influence its chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C9H10FN

Molekulargewicht

151.18 g/mol

IUPAC-Name

N-cyclopropyl-3-fluoroaniline

InChI

InChI=1S/C9H10FN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2

InChI-Schlüssel

SBHLLILROMUCGG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.